molecular formula C10H7BrF3IOS B14037605 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14037605
M. Wt: 439.03 g/mol
InChI Key: HTDQDPQHFWFWBE-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3IOS. This compound is characterized by the presence of bromine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylpropanones, alcohols, and coupled aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogens and trifluoromethylthio groups enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-iodo-3-(chloromethylthio)phenyl)propan-2-one

Uniqueness

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one stands out due to the presence of the trifluoromethylthio group, which imparts unique electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity .

Properties

Molecular Formula

C10H7BrF3IOS

Molecular Weight

439.03 g/mol

IUPAC Name

1-bromo-1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3

InChI Key

HTDQDPQHFWFWBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)I)Br

Origin of Product

United States

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